molecular formula C24H20N2O2 B5063831 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol

1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol

Cat. No.: B5063831
M. Wt: 368.4 g/mol
InChI Key: ZCRQEIXINPGWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

The synthesis of 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in high purity and yield .

Chemical Reactions Analysis

1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol involves its ability to form stable complexes with metal ions. The azo group (N=N) and hydroxyl group (OH) in the compound facilitate coordination with metal centers, leading to the formation of metal-azo complexes. These complexes exhibit unique electronic and structural properties, making them useful in various applications, including catalysis and drug development .

Comparison with Similar Compounds

1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol can be compared with other similar azo compounds, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-[[2-(2-phenylethoxy)phenyl]diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-22-15-14-19-10-4-5-11-20(19)24(22)26-25-21-12-6-7-13-23(21)28-17-16-18-8-2-1-3-9-18/h1-15,27H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRQEIXINPGWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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